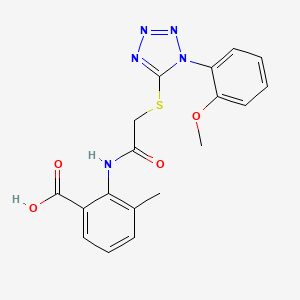
2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and methylbenzoic acid groups are aromatic, while the tetrazole group contains a ring of four nitrogen atoms and one carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it acidic, and the presence of the aromatic rings could influence its solubility .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Research on structurally related compounds, such as the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives, demonstrates potential anti-inflammatory applications. These derivatives have been found to possess potent anti-inflammatory activity, suggesting that compounds with similar structural features could be explored for their efficacy in reducing inflammation (M. A. Radwan, M. A. Shehab, S. El-Shenawy, 2009).
Antioxidant Properties
The marine-derived fungus Aspergillus carneus has yielded phenyl ether derivatives demonstrating strong antioxidant activities. This indicates the potential for structurally similar compounds to be synthesized and evaluated for their ability to scavenge free radicals and protect against oxidative stress (Lan-lan Xu, Can-Can Zhang, Xin-Yue Zhu, Fei Cao, Hua-Jie Zhu, 2017).
Antiparasitic Activity
Compounds like 4-amino-2-ethoxybenzoic acid and related structures have demonstrated anticoccidial activity, suggesting a potential research avenue for the development of new antiparasitic agents. The structural motifs within these compounds may contribute to their biological activity, offering a blueprint for the synthesis of novel compounds with enhanced efficacy against parasitic infections (E. Rogers, R. L. Clark, H. J. Becker, A. A. Pessolano, W. J. Leanza, E. McManus, F. J. Andriuli, A. C. Cuckler, 1964).
Analgesic and Anti-Inflammatory Agents
The synthesis of novel compounds derived from visnaginone and khellinone has led to the discovery of molecules with significant analgesic and anti-inflammatory activities. These findings open up possibilities for the chemical compound to be tailored for similar therapeutic applications, potentially leading to the development of new pain relief and anti-inflammatory medications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antibacterial Properties
Zinc complexes of benzothiazole-derived Schiff bases have been shown to possess antibacterial activity against various pathogenic strains. This highlights the potential for structurally related compounds to be synthesized and evaluated for their efficacy in combating bacterial infections, contributing to the ongoing search for new antibiotics (Z. Chohan, A. Scozzafava, C. Supuran, 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11-6-5-7-12(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)13-8-3-4-9-14(13)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLJGAGDWQQCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)

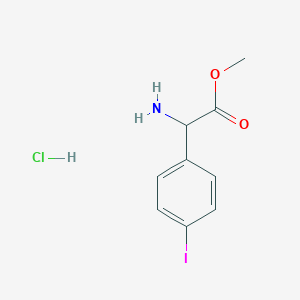
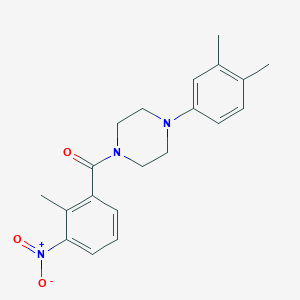
![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)
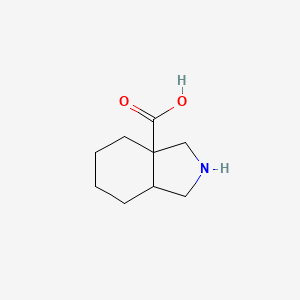
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)

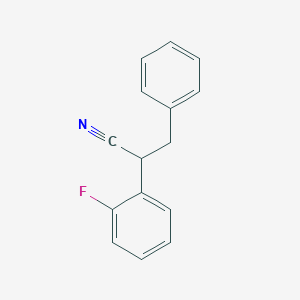
![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)